Biotin-PEG4-Methyltetrazine

Chemical Stability Bioorthogonal Chemistry Reagent Longevity

Heterotrifunctional click reagent with biotin, PEG4, and methyltetrazine. Methyl substitution confers superior buffer stability vs unsubstituted tetrazines; PEG4 enhances solubility and prevents biotin pocket occlusion. k >800 M⁻¹s⁻¹ for rapid TCO iEDDA ligation. Optimized for PROTAC synthesis, live-cell imaging, and proteomics requiring reproducible, low-background biotinylation. Essential where generic linkers fail.

Molecular Formula C27H39N7O6S
Molecular Weight 589.71
CAS No. 1835759-81-3
Cat. No. B606141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-Methyltetrazine
CAS1835759-81-3
SynonymsBiotin-PEG4-methyltetrazine
Molecular FormulaC27H39N7O6S
Molecular Weight589.71
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m1/s1
InChIKeyFTGDGKKLLGMCLG-LSQMVHIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG4-Methyltetrazine (CAS 1835759-81-3): A Benchmark Biotinylated Methyltetrazine Reagent for Accelerated Bioorthogonal Conjugation


Biotin-PEG4-Methyltetrazine (CAS 1835759-81-3) is a heterotrifunctional bioconjugation reagent comprising a biotin affinity tag, a tetraethylene glycol (PEG4) spacer, and a methyltetrazine moiety [1]. This compound is designed for copper-free inverse-electron-demand Diels–Alder (IEDDA) click chemistry with trans-cyclooctene (TCO)-modified targets, achieving exceptional second-order rate constants (k > 800 M⁻¹s⁻¹) . The methyl substitution on the tetrazine ring confers markedly improved chemical stability relative to unsubstituted tetrazines, while the PEG4 linker enhances aqueous solubility and minimizes steric hindrance during conjugation . These integrated features establish Biotin-PEG4-Methyltetrazine as a critical tool for demanding applications in proteomics, targeted degradation (PROTACs), and live-cell imaging where rapid, stable, and bioorthogonal tagging is paramount.

Beyond Simple Biotinylation: Why Biotin-PEG4-Methyltetrazine Cannot Be Replaced by Standard Tetrazine or Non-PEGylated Analogs


The performance of bioorthogonal ligation reagents is exquisitely sensitive to subtle structural variations. Substituting Biotin-PEG4-Methyltetrazine with a generic, unsubstituted tetrazine analog (e.g., Tetrazine-PEG4-Biotin) introduces a critical stability-reactivity trade-off: while unsubstituted tetrazines offer faster kinetics (up to 30,000 M⁻¹s⁻¹), they are chemically labile and prone to premature degradation in biological buffers, leading to inconsistent labeling efficiency and poor reproducibility . Conversely, omitting the PEG4 spacer (e.g., Biotin-Methyltetrazine) drastically reduces aqueous solubility, causing aggregation and steric occlusion of the biotin-binding pocket, which compromises downstream streptavidin capture . Furthermore, alternative click chemistries like strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO exhibit second-order kinetics that are orders of magnitude slower (typically 0.1–10 M⁻¹s⁻¹) than IEDDA, precluding their use in low-abundance target labeling [1]. Therefore, the precise molecular architecture of Biotin-PEG4-Methyltetrazine is not an interchangeable commodity; it is a purposefully engineered solution that balances reactivity, stability, and solubility for superior experimental outcomes. The following evidence quantifies these critical performance differentials.

Quantitative Evidence for the Procurement of Biotin-PEG4-Methyltetrazine (CAS 1835759-81-3): A Comparative Performance Analysis


Enhanced Chemical Stability: Methyltetrazine vs. Unsubstituted Tetrazine

Biotin-PEG4-Methyltetrazine exhibits substantially improved chemical stability compared to its direct analog, Tetrazine-PEG4-Biotin (unsubstituted tetrazine). This differential stability is a well-documented class effect where the methyl group protects the tetrazine core from nucleophilic attack and degradation in aqueous buffers. While the unsubstituted tetrazine demonstrates exceptionally fast kinetics (up to 30,000 M⁻¹s⁻¹) , its chemical lability restricts its utility in long-term or complex biological assays, often necessitating more stringent handling and storage conditions . In contrast, methyltetrazine derivatives maintain functional integrity over extended periods, enabling wider applicability in multi-step synthesis and biological protocols [1].

Chemical Stability Bioorthogonal Chemistry Reagent Longevity

Kinetic Trade-off: Optimized Reaction Rates for Biologically Relevant Concentrations

The IEDDA reaction between Biotin-PEG4-Methyltetrazine and TCO proceeds with a second-order rate constant (k) exceeding 800 M⁻¹s⁻¹ . This is orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which typically range from 0.1 to 10 M⁻¹s⁻¹ [1]. While this rate is slower than that of unsubstituted tetrazines (which can reach up to 30,000 M⁻¹s⁻¹), it is critically sufficient for efficient labeling at low micromolar to nanomolar concentrations within minutes, the operational range of most biological assays. The >800 M⁻¹s⁻¹ kinetics provide a crucial advantage over SPAAC for labeling low-abundance targets, while avoiding the stability pitfalls associated with the ultra-fast, unsubstituted tetrazines .

Reaction Kinetics Bioorthogonal Ligation IEDDA

Enhanced Aqueous Solubility via PEG4 Linker vs. Non-PEGylated Biotin-Methyltetrazine

The incorporation of a PEG4 spacer in Biotin-PEG4-Methyltetrazine is not merely a passive linker; it actively enhances solubility in aqueous buffers, a critical parameter for biological applications. In DMSO, the compound exhibits a solubility of 50 mg/mL (84.79 mM) . More importantly, the hydrophilic PEG4 chain enables it to remain in solution during aqueous dilutions for protein or cell labeling, preventing precipitation and ensuring homogeneous reactivity. In contrast, non-PEGylated biotin-methyltetrazine conjugates are significantly more hydrophobic, prone to aggregation, and often require higher percentages of organic co-solvents (e.g., DMF, DMSO) which can denature proteins or be cytotoxic to live cells .

Aqueous Solubility Bioconjugation PEGylation

Optimal Deployment Scenarios for Biotin-PEG4-Methyltetrazine (CAS 1835759-81-3) Based on Differentiated Performance


PROTAC Design and Targeted Protein Degradation (TPD) Assays

Biotin-PEG4-Methyltetrazine is a premier linker for constructing PROTACs (Proteolysis Targeting Chimeras) due to its dual functionality and optimized PEG4 spacer. Its stability allows for multi-step synthesis of complex heterobifunctional molecules without degradation . The PEG4 linker enhances the solubility and cellular permeability of the final PROTAC, which is critical for efficient engagement with both the target protein and the E3 ligase complex in live cells . The bioorthogonal methyltetrazine handle permits highly specific, catalyst-free conjugation of a TCO-modified E3 ligand to a biotinylated target binder, streamlining PROTAC library synthesis and target validation .

Live-Cell Imaging of Low-Abundance Targets and Receptor Tracking

For live-cell imaging of scarce surface receptors, the balance of kinetics and stability in Biotin-PEG4-Methyltetrazine is ideal. Its >800 M⁻¹s⁻¹ reaction rate ensures rapid labeling (within minutes) of TCO-modified receptors at physiologically relevant, low nanomolar concentrations, a task that is often too slow for SPAAC reagents . The improved stability of the methyltetrazine moiety relative to unsubstituted tetrazines ensures the reagent remains active throughout the labeling period, reducing background and improving signal-to-noise ratios . The PEG4 spacer minimizes steric hindrance, allowing the biotin to remain accessible for subsequent detection with fluorescent streptavidin conjugates, thereby enabling crisp, high-resolution tracking of receptor dynamics .

High-Efficiency Affinity Purification and Mass Spectrometry Sample Prep

In proteomics workflows requiring the enrichment of low-abundance protein complexes for mass spectrometry (MS), Biotin-PEG4-Methyltetrazine offers a critical advantage. The fast and selective IEDDA reaction allows for the capture of transient or weakly-bound interactors from complex lysates, minimizing sample loss during long incubation times . The chemical stability of the methyltetrazine ensures that the biotin tag remains attached during stringent washes, while the PEG4 spacer reduces non-specific binding to beads, leading to cleaner eluates and higher-confidence MS identifications . This combination of speed, stability, and cleanliness makes it a superior choice over less stable tetrazines or slower click chemistries for demanding proteomics applications .

Nanoparticle and Surface Functionalization for Biosensing

Functionalizing gold nanoparticles (AuNPs) or biosensor chips with Biotin-PEG4-Methyltetrazine creates a stable and highly reactive surface for subsequent bioorthogonal immobilization of TCO-modified antibodies or proteins. The PEG4 linker acts as an anti-fouling layer, significantly reducing non-specific protein adsorption on the surface compared to shorter or non-PEGylated linkers, thereby improving sensor sensitivity and specificity . The robust methyltetrazine chemistry allows the functionalized surface to be prepared in advance and stored, maintaining reactivity for on-demand capture of TCO-modified ligands, a key requirement for reproducible and scalable biosensor manufacturing .

Technical Documentation Hub

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